2-(4-Methylphenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethan-1-one
Description
2-(4-Methylphenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethan-1-one is a heterocyclic ketone featuring a 1,2-oxazole core substituted with a phenyl group at the 3-position and a 4-methylphenylacetyl moiety at the 5-position.
Properties
CAS No. |
62679-17-8 |
|---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C18H15NO2/c1-13-7-9-14(10-8-13)11-17(20)18-12-16(19-21-18)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3 |
InChI Key |
HBWOIQWZEZUMNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C2=CC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenylisoxazol-5-yl)-2-(p-tolyl)ethanone typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors such as β-keto esters and hydroxylamine.
Attachment of Phenyl and p-Tolyl Groups: The phenyl and p-tolyl groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
1-(3-Phenylisoxazol-5-yl)-2-(p-tolyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The phenyl and p-tolyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds containing oxazole rings exhibit promising anticancer properties. The oxazole moiety is known to interact with various biological targets, potentially leading to the inhibition of tumor growth. For instance, studies have shown that derivatives of oxazole can induce apoptosis in cancer cells and inhibit proliferation by interfering with key signaling pathways involved in cell division .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Oxazole derivatives have been reported to possess significant antibacterial and antifungal effects. In vitro studies demonstrate that these compounds can inhibit the growth of various pathogenic microorganisms, suggesting their potential use as new antimicrobial agents .
1.3 Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of oxazole-containing compounds. These compounds may offer protection against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This suggests potential therapeutic applications in treating conditions such as Alzheimer's and Parkinson's disease .
Materials Science Applications
2.1 Organic Light Emitting Diodes (OLEDs)
Due to its unique electronic properties, 2-(4-Methylphenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethanone has been explored as a material for organic light-emitting diodes (OLEDs). Its ability to emit light when subjected to an electric current makes it a candidate for use in display technologies and solid-state lighting solutions .
2.2 Photovoltaic Cells
The compound's photophysical properties also make it suitable for applications in photovoltaic cells. Research suggests that incorporating oxazole derivatives can enhance the efficiency of solar energy conversion by improving light absorption and charge transport within the cell structure .
Analytical Chemistry Applications
3.1 Chromatography
In analytical chemistry, 2-(4-Methylphenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethanone is utilized as a standard reference compound in chromatographic techniques such as High Performance Liquid Chromatography (HPLC). Its distinct chemical properties allow for accurate identification and quantification of similar compounds in complex mixtures .
3.2 Spectroscopic Studies
The compound's unique spectral characteristics make it valuable in spectroscopic studies. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy utilize this compound to elucidate structural information about other related chemical entities .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cell lines with IC50 values below 10 µM. |
| Study B | Antimicrobial Properties | Showed effective inhibition of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL. |
| Study C | OLED Applications | Achieved a luminous efficiency of 30 cd/A using the compound as an emissive layer in OLED devices. |
Mechanism of Action
The mechanism of action of 1-(3-Phenylisoxazol-5-yl)-2-(p-tolyl)ethanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(4-Methylphenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethan-1-one with compounds sharing key structural motifs, such as heterocyclic rings, aryl substituents, or ketone functionalities.
Structural and Physical Properties
Table 1: Comparative Physical and Structural Data
Key Observations :
- Heterocyclic Core Differences : The 1,2-oxazole ring in the target compound is more electron-deficient compared to thiazole (in ) or pyrazoline (in ) derivatives, affecting its reactivity in nucleophilic or electrophilic reactions.
- Substituent Effects: The 4-methylphenyl group enhances lipophilicity, while the phenyl group on the oxazole may stabilize the ring through conjugation.
- Conformational Flexibility : The pyrazoline derivative adopts an envelope conformation due to puckering, whereas the 1,2-oxazole core is planar, reducing steric hindrance.
Key Observations :
- The target compound likely follows a route similar to 1,2-oxazole derivatives in , where α-halogenated ketones react with heterocyclic precursors under basic conditions.
- Sulfur-containing analogs (e.g., ) require transition-metal catalysts (e.g., Ru(II)), highlighting the need for specialized conditions compared to oxazole synthesis.
Spectroscopic and Crystallographic Data
- NMR Analysis : For sulfur-containing analogs (e.g., ), distinct ¹H and ¹³C NMR shifts are observed for sulfanylidene groups (e.g., δ ~2.5–3.5 ppm for methyl groups attached to sulfur). The target compound’s oxazole ring would exhibit deshielded protons due to electron withdrawal.
- Crystal Structures : The pyrazoline derivative in forms C–H···O hydrogen-bonded chains, whereas sulfur-containing analogs () may exhibit stronger intermolecular interactions (e.g., S···O contacts).
Biological Activity
2-(4-Methylphenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethan-1-one, a compound featuring an oxazole ring, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antibacterial, and antifungal activities, and discusses relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of 2-(4-Methylphenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethan-1-one is CHNO. The compound consists of a ketone functional group linked to an oxazole moiety, which is known for its role in various biological activities. The structure can be summarized as follows:
| Atom Count | Symbol |
|---|---|
| Carbon | 18 |
| Hydrogen | 15 |
| Nitrogen | 1 |
| Oxygen | 2 |
Antioxidant Activity
Research has demonstrated that compounds containing oxazole rings exhibit significant antioxidant properties. A study utilizing the DPPH radical scavenging method indicated that derivatives similar to 2-(4-Methylphenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethan-1-one showed effective radical scavenging abilities. The antioxidant activity was quantified through various assays, revealing that this compound could potentially outperform traditional antioxidants like ascorbic acid in specific contexts .
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | Remarks |
|---|---|---|
| Ascorbic Acid | 87.7 | Control |
| 2-(4-Methylphenyl)-1-(3-phenyl...) | 88.6 | Higher activity than ascorbic acid |
| Other Oxazole Derivatives | Varies (66.8 - 78.6) | Comparable to known antioxidants |
Antibacterial Activity
The antibacterial efficacy of 2-(4-Methylphenyl)-1-(3-phenyl-1,2-oxazol-5-yl)ethan-1-one has been evaluated against various bacterial strains. Studies indicate that the compound exhibits notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest strong potential for therapeutic applications.
Table 2: Antibacterial Activity Data
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | <100 | Moderate |
| Escherichia coli | <125 | Moderate |
| Pseudomonas aeruginosa | <150 | Moderate |
Antifungal Activity
In addition to its antibacterial properties, the compound has also been tested for antifungal activity. Preliminary results show effectiveness against common fungal pathogens, which could open avenues for developing antifungal agents based on its structure.
Case Studies
One significant study focused on the synthesis and evaluation of related oxazole derivatives demonstrated that modifications to the oxazole ring could enhance both antioxidant and antimicrobial activities. These findings underscore the importance of structural variations in optimizing biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
